molecular formula C14H13F2N B7849401 [3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine

[3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine

Cat. No.: B7849401
M. Wt: 233.26 g/mol
InChI Key: DXQVWTBIVAMNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine: is an organic compound with the molecular formula C14H13F2N. This compound features a methanamine group attached to a phenyl ring, which is further substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. The presence of fluorine atoms and a methyl group can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is then converted to a corresponding alcohol or amine through reduction or amination reactions.

    Final Step: The intermediate is further reacted with appropriate reagents to introduce the methanamine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the interaction of fluorinated aromatic compounds with biological systems.

Medicine:

    Drug Development: The compound’s structure is explored for potential therapeutic applications, particularly in designing drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

    3,5-Difluorobenzylamine: Similar structure but lacks the methyl group at the 4 position.

    4-Methylbenzylamine: Similar structure but lacks the fluorine atoms at the 3 and 5 positions.

    3,5-Difluoro-4-methylbenzaldehyde: Similar structure but contains an aldehyde group instead of the methanamine group.

Uniqueness:

    Fluorine Substitution: The presence of fluorine atoms at the 3 and 5 positions enhances the compound’s stability and reactivity.

    Methyl Group: The methyl group at the 4 position can influence the compound’s steric and electronic properties, making it unique compared to other similar compounds.

Properties

IUPAC Name

[3-(3,5-difluorophenyl)-4-methylphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c1-9-2-3-10(8-17)4-14(9)11-5-12(15)7-13(16)6-11/h2-7H,8,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQVWTBIVAMNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.